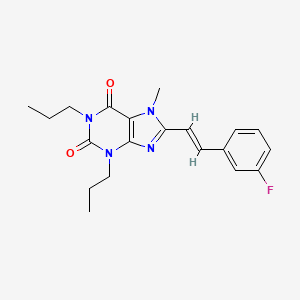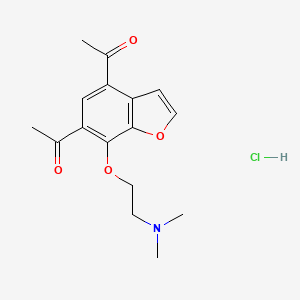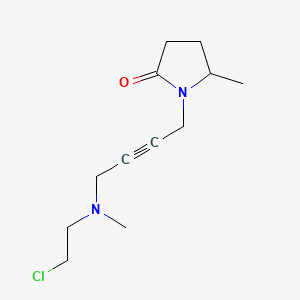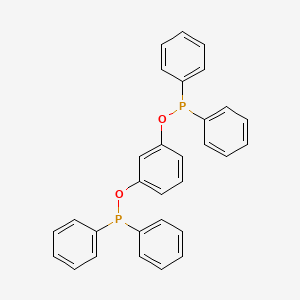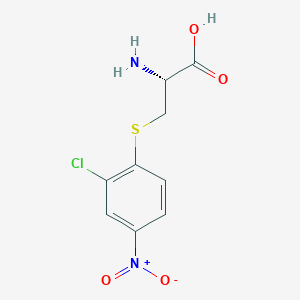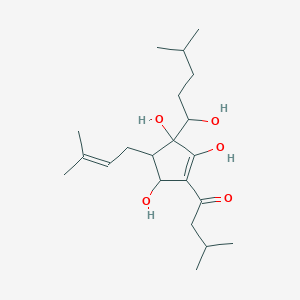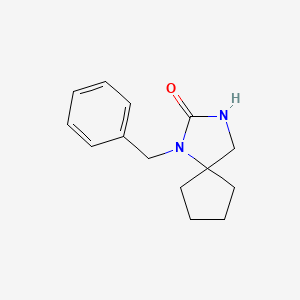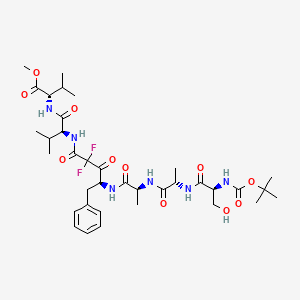
L-Valine, N-(N-(4-((N-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-alanyl)-L-alanyl)amino)-2,2-difluoro-1,3-dioxo-5-phenylpentyl)-L-valyl)-, methyl ester, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valine, N-(N-(4-((N-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-alanyl)-L-alanyl)amino)-2,2-difluoro-1,3-dioxo-5-phenylpentyl)-L-valyl)-, methyl ester, (S)- is a complex organic compound with a significant role in various scientific fields. This compound is a derivative of L-Valine, an essential amino acid, and is characterized by its intricate structure, which includes multiple functional groups and stereocenters.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, N-(N-(4-((N-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-alanyl)-L-alanyl)amino)-2,2-difluoro-1,3-dioxo-5-phenylpentyl)-L-valyl)-, methyl ester, (S)- typically involves multi-step organic synthesis The process begins with the protection of the amino group of L-Valine using a tert-butoxycarbonyl (Boc) groupThe final step includes the esterification of the compound to form the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
L-Valine, N-(N-(4-((N-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-alanyl)-L-alanyl)amino)-2,2-difluoro-1,3-dioxo-5-phenylpentyl)-L-valyl)-, methyl ester, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as converting carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be used to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives. Substitution reactions result in modified compounds with different functional groups .
Aplicaciones Científicas De Investigación
L-Valine, N-(N-(4-((N-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-alanyl)-L-alanyl)amino)-2,2-difluoro-1,3-dioxo-5-phenylpentyl)-L-valyl)-, methyl ester, (S)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, influencing various biochemical processes. The presence of difluoro and phenyl groups enhances its binding affinity and specificity towards target molecules.
Comparación Con Compuestos Similares
Similar Compounds
L-Valine, N-(tert-Butoxycarbonyl)-L-valine, methyl ester: Similar in structure but lacks the difluoro and phenyl groups.
L-Valine, N-(1,1-dimethylethoxy)carbonyl]-3-methyl-, phenylmethyl ester: Contains a phenylmethyl ester group instead of a methyl ester.
Uniqueness
L-Valine, N-(N-(4-((N-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-alanyl)-L-alanyl)amino)-2,2-difluoro-1,3-dioxo-5-phenylpentyl)-L-valyl)-, methyl ester, (S)- is unique due to its complex structure, which includes multiple functional groups and stereocenters. This complexity allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
126333-36-6 |
|---|---|
Fórmula molecular |
C36H54F2N6O11 |
Peso molecular |
784.8 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[(2S)-2-[[(4S)-2,2-difluoro-4-[[(2S)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-oxo-5-phenylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C36H54F2N6O11/c1-18(2)25(31(50)43-26(19(3)4)32(51)54-10)44-33(52)36(37,38)27(46)23(16-22-14-12-11-13-15-22)41-29(48)21(6)39-28(47)20(5)40-30(49)24(17-45)42-34(53)55-35(7,8)9/h11-15,18-21,23-26,45H,16-17H2,1-10H3,(H,39,47)(H,40,49)(H,41,48)(H,42,53)(H,43,50)(H,44,52)/t20-,21-,23-,24-,25-,26-/m0/s1 |
Clave InChI |
ULKDBDNEPITDCM-IRAXVNTPSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)OC)(F)F)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C(C(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)OC(C)(C)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


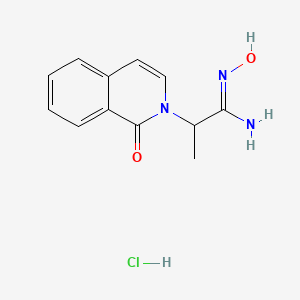
![Propanamide, N-[5-[bis[2-(2-cyanoethoxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B12774089.png)
